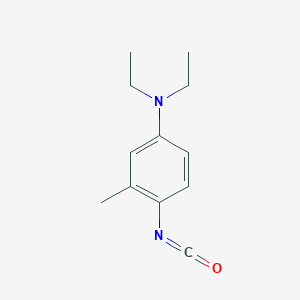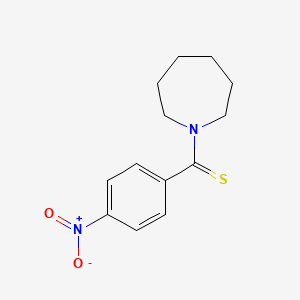![molecular formula C17H17N3O2 B14351921 4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one CAS No. 92085-29-5](/img/structure/B14351921.png)
4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one is a complex organic compound that features a triazole ring fused with a methoxy-substituted cyclohexadienone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the ethylphenyl group and the methoxycyclohexadienone moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The goal is to achieve a cost-effective and efficient production process while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the cyclohexadienone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the molecule.
Aplicaciones Científicas De Investigación
4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The triazole ring and the methoxycyclohexadienone moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[5-(2-Methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one
- 4-[5-(2-Propylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one
Uniqueness
The uniqueness of 4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group on the phenyl ring and the methoxy group on the cyclohexadienone moiety can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
92085-29-5 |
|---|---|
Fórmula molecular |
C17H17N3O2 |
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
4-[5-(2-ethylphenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C17H17N3O2/c1-3-11-6-4-5-7-13(11)17-18-16(19-20-17)12-8-9-14(21)15(10-12)22-2/h4-10,21H,3H2,1-2H3,(H,18,19,20) |
Clave InChI |
DXXYPMXJYTUKQI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=C(C=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


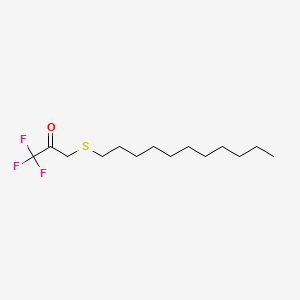

![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)

![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)
![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)
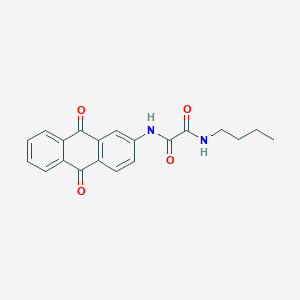

![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)
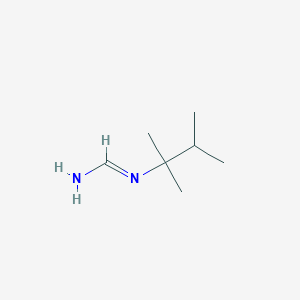
![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
